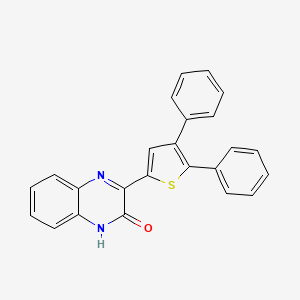
3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone, also known as DTQ, is a heterocyclic compound that has attracted a lot of attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用機序
The mechanism of action of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth, inflammation, and oxidative stress. 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to inhibit the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. It has also been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
Biochemical and Physiological Effects:
3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is its versatility and potential for use in various fields, including medicinal chemistry, material science, and electronics. It is also relatively easy to synthesize and purify, making it a viable option for lab experiments. However, one of the limitations of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone.
将来の方向性
There are several future directions for research on 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone, including:
1. Further investigation of its anti-tumor, anti-inflammatory, and anti-oxidant activities in various cancer cell lines and animal models.
2. Development of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Synthesis of new 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone derivatives with improved solubility and bioactivity.
4. Investigation of the use of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone as a building block for the synthesis of new organic semiconductors with potential applications in organic electronics.
5. Investigation of the use of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone as a hole-transporting material in organic field-effect transistors.
In conclusion, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and electronics. Its anti-tumor, anti-inflammatory, and anti-oxidant activities, as well as its neuroprotective effects, make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone can be synthesized using various methods, including the condensation reaction of 2-aminobenzophenone with 2-thiophenecarboxaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified using column chromatography. Another method involves the reaction of 2-aminobenzophenone with thienyl-2-carboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using recrystallization or column chromatography.
科学的研究の応用
3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In material science, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in organic electronics such as solar cells and light-emitting diodes. In electronics, 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been used as a hole-transporting material in organic field-effect transistors.
特性
IUPAC Name |
3-(4,5-diphenylthiophen-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-24-22(25-19-13-7-8-14-20(19)26-24)21-15-18(16-9-3-1-4-10-16)23(28-21)17-11-5-2-6-12-17/h1-15H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUBGYYMSJEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Diphenylthiophen-2-YL)-1,2-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

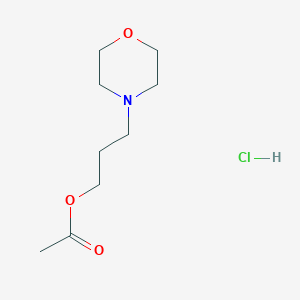
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
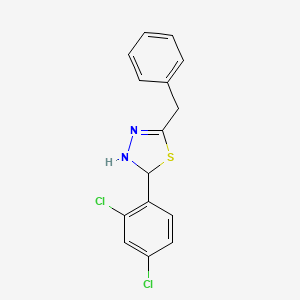
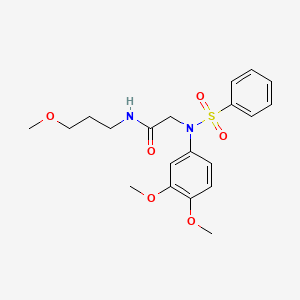
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
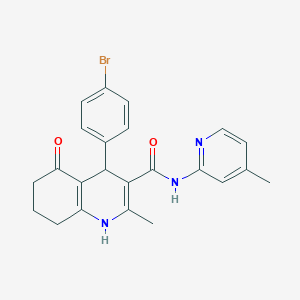

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
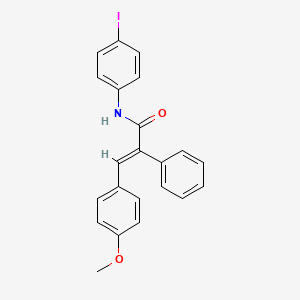
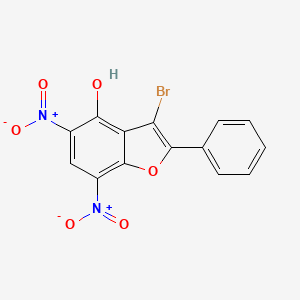
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)